molecular formula C8H12N2O2S B2721162 2-Phenylethane-1-sulfonohydrazide CAS No. 1065131-48-7

2-Phenylethane-1-sulfonohydrazide

Cat. No.: B2721162
CAS No.: 1065131-48-7
M. Wt: 200.26
InChI Key: CUYKEXXOHASEOF-UHFFFAOYSA-N
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Description

2-Phenylethane-1-sulfonohydrazide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature . For instance, the synthesis of sulfonamide Schiff base compounds was achieved by the condensation of p-toluenesulfonyl hydrazide or 4-nitrosulfonyl hydrazide with 2-hydroxy-3-methoxybenzaldehyd . Another study reported the bioconversion of 1-nitro-2-phenylethane to 2-phenylethanol using fungi .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as mass spectrometry (MS). MS is extensively used for the analysis of molecular structures of unknown compounds in the gas phase .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 371.9±35.0 °C and a predicted density of 1.285±0.06 g/cm3 . Its pKa is predicted to be 9.63±0.40 .

Scientific Research Applications

Heterogeneous Ion-exchange Membranes

Research on sulfonated poly(1,4-phenylene sulfide) demonstrates its application in creating ion-exchange membranes with notable oxidative stability, ionic conductivity, and low methanol permeability, suggesting potential use in fuel cell technologies (Schauer & Brožová, 2005).

Sulfonylurea Stimulation of Insulin Secretion

Sulfonylureas, which are related to sulfonamides, are highlighted for their role in stimulating insulin secretion from pancreatic beta-cells, primarily by interacting with ATP-sensitive potassium channels. This suggests a medical application in treating type 2 diabetes (Proks et al., 2002).

Proton Exchange Membranes

Sulfonated copolymers are investigated for their use in fuel cell applications, offering high ion exchange capacities and proton conductivities. This underscores their utility in enhancing fuel cell efficiency (Kim et al., 2009).

Coordination and Extraction of Metal Ions

Studies on disulfonamide ligands derived from o-phenylenediamine for Pb(II) extraction highlight the potential of sulfonamide derivatives in metal ion coordination and extraction, relevant for environmental remediation and resource recovery (Kavallieratos et al., 2005).

Cholinesterase Inhibitors

Research into N-substituted sulfamoyl derivatives of 2-amino-1phenylethane as cholinesterase inhibitors presents a potential application in treating Alzheimer’s diseases. This study underscores the pharmacological relevance of sulfonamide derivatives in neurodegenerative disease management (Abbasi et al., 2014).

Future Directions

The future directions for the study of 2-Phenylethane-1-sulfonohydrazide could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, a study found that sulfonohydrazide or acylthiourea-containing psoralen derivatives showed promising fungicidal activity , suggesting potential future directions for similar compounds like this compound.

Properties

IUPAC Name

2-phenylethanesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c9-10-13(11,12)7-6-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYKEXXOHASEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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